molecular formula C13H19N3O2 B7032138 N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide

N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B7032138
M. Wt: 249.31 g/mol
InChI Key: RDTJFTKCJVCDIN-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide is a compound that features a pyrrolidine ring, a pyridine ring, and a carboxamide group

Properties

IUPAC Name

N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-18-9-8-16-7-4-12(10-16)15-13(17)11-2-5-14-6-3-11/h2-3,5-6,12H,4,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTJFTKCJVCDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide typically involves the construction of the pyrrolidine ring followed by its functionalization. One common approach is to start with a pyridine derivative and introduce the pyrrolidine moiety through a series of reactions, including nucleophilic substitution and cyclization. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process analytical technology (PAT) can help in monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target protein. The carboxamide group can form hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.

    Pyridine derivatives: Compounds such as 4-aminopyridine and 2,3-dihydro-1,4-benzodioxine.

Uniqueness

N-[1-(2-methoxyethyl)pyrrolidin-3-yl]pyridine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrrolidine and pyridine rings allows for diverse interactions with molecular targets, making it a versatile compound in drug discovery and other scientific research fields.

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